k-252a
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Overview
Description
K-252a is an alkaloid isolated from the bacterium Nocardiopsis. It is a staurosporine analog and a highly potent cell-permeable inhibitor of various protein kinases, including CaM kinase and phosphorylase kinase . This compound has been extensively studied for its potential therapeutic applications due to its ability to inhibit serine/threonine protein kinases at higher concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: K-252a can be synthesized from K-252b through a methylation process. The water-insoluble this compound present in the cell mass is converted to the water-soluble K-252b sodium salt in an alkaline solution. The obtained K-252b is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .
Industrial Production Methods: The industrial production of this compound involves fermentation of the bacterium Nocardiopsis sp. The fermentation broth is processed to isolate K-252b, which is then methylated to produce this compound. This method has been used to manufacture significant quantities of this compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: K-252a undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the efflux of citrate in soybean roots when exposed to aluminum stress .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of various oxidized derivatives.
Scientific Research Applications
K-252a has a wide range of scientific research applications:
Mechanism of Action
K-252a exerts its effects by inhibiting the actions of nerve growth factor on PC12 cells. It prevents neurite generation initiated by nerve growth factor and inhibits the induction of ornithine decarboxylase by nerve growth factor . This compound blocks the nerve growth factor-induced heterodown-regulation of the epidermal growth factor receptor, providing a tool for studying nerve growth factor-requiring processes .
Comparison with Similar Compounds
K-252b: Structurally related to K-252a and also inhibits protein kinase C.
K-252c: Another analog with similar inhibitory properties.
K-252d: Shares structural similarities and inhibitory functions with this compound.
Uniqueness of this compound: this compound is unique due to its high potency and specificity in inhibiting various protein kinases. Its ability to inhibit nerve growth factor-induced processes makes it particularly valuable in neurobiological research .
Properties
CAS No. |
97161-97-2 |
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Molecular Formula |
C27H21N3O5 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |
InChI |
InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1 |
InChI Key |
KOZFSFOOLUUIGY-CYBHFKQVSA-N |
Isomeric SMILES |
C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |
Pictograms |
Irritant |
Synonyms |
k252; (9S,10R,12R)-2,3,9,10,11,12-HEXAHYDRO-10-HYDROXY-9-METHYL-1-OXO-9,12-EPOXY-1H-DIINDOLO[1,2,3-FG:3',2',1'-KL]PYRROLO[3,4-I][1,6]BENZODIAZOCINE-10-CARBOXYLIC ACID METHYL ESTER; K-252A; K-252A, NOCARDIOPSIS SP; PROTEIN KINASE INHIBITOR; PROTEIN KINA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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